molecular formula C22H26BrNO4 B12510342 1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide

1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide

Cat. No.: B12510342
M. Wt: 448.3 g/mol
InChI Key: RXHLJMLLQPKBHP-UHFFFAOYSA-M
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Description

1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide is a quaternary ammonium salt featuring a pyrrolidinium core substituted with two 4-(methoxycarbonyl)benzyl groups. The methoxycarbonyl groups may participate in hydrolysis or nucleophilic substitution reactions, making it a versatile intermediate for further derivatization .

Properties

Molecular Formula

C22H26BrNO4

Molecular Weight

448.3 g/mol

IUPAC Name

methyl 4-[[1-[(4-methoxycarbonylphenyl)methyl]pyrrolidin-1-ium-1-yl]methyl]benzoate;bromide

InChI

InChI=1S/C22H26NO4.BrH/c1-26-21(24)19-9-5-17(6-10-19)15-23(13-3-4-14-23)16-18-7-11-20(12-8-18)22(25)27-2;/h5-12H,3-4,13-16H2,1-2H3;1H/q+1;/p-1

InChI Key

RXHLJMLLQPKBHP-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C[N+]2(CCCC2)CC3=CC=C(C=C3)C(=O)OC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide typically involves the reaction of pyrrolidine with 4-(methoxycarbonyl)benzyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or toluene, and the mixture is heated to facilitate the formation of the quaternary ammonium salt. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, reducing agents such as sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidinium salts, while oxidation reactions can produce oxidized derivatives of the compound .

Scientific Research Applications

1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Ethyl-1-Methylpyrrolidinium Bromide

  • Molecular Formula : C₇H₁₆BrN
  • Molecular Weight : 194.12 g/mol
  • Substituents : Ethyl and methyl groups on the pyrrolidinium nitrogen.
  • Key Differences : Lacks aromaticity and ester functionalities, resulting in higher hydrophilicity (water-soluble) and lower steric hindrance compared to the target compound. Its simpler structure makes it a common ionic liquid precursor .

1-Methyl-1-[4-(Diphenylphosphino)benzyl]pyrrolidinium Bromide

  • Substituents: A 4-(diphenylphosphino)benzyl group.
  • This difference alters reactivity profiles in organometallic applications .

Pyridinium Bromide Analogues

1-Hexadecyl-4-Methylpyridinium Bromide

  • Molecular Formula : C₂₂H₄₀N·Br
  • Molecular Weight : 398.46 g/mol
  • Substituents : A long hexadecyl chain and a methyl group.
  • Key Differences : The hexadecyl chain confers surfactant-like properties, enabling micelle formation. In contrast, the target compound’s aromatic ester substituents prioritize π-π stacking interactions, relevant in materials science .

(E)-1-(4-Methylbenzyl)-4-((3-Oxo-5-(3,4,5-Trimethoxyphenyl)Penta-1,4-Dien-1-yl)Pyridinium Bromide

  • Substituents: A curcumin-derived enone system.
  • Key Differences : This compound exhibits antioxidant activity due to its conjugated diene system, whereas the target compound’s ester groups may limit redox activity but enhance stability under acidic conditions .

Bis-Substituted Quaternary Ammonium Salts

1,1′-((Butane-1,4-Diylbis(4,1-Phenylene))Bis(Methylene))Bis(4-(Dimethylamino)Pyridin-1-Ium) Bromide

  • Molecular Formula : C₃₂H₄₀Br₂N₄
  • Substituents: Two 4-(dimethylamino)pyridinium groups linked via a butane-phenylene scaffold.

Key Research Findings

Biological Relevance : Unlike pyridinium derivatives with antioxidant moieties (e.g., curcumin-based structures), the target compound’s lack of conjugated systems limits direct bioactivity but enhances stability for drug delivery systems .

Thermal Stability : Bis-aromatic substitution increases thermal decomposition temperatures (>250°C) compared to aliphatic analogues (e.g., 1-hexadecyl-4-methylpyridinium bromide, which decomposes at ~180°C) .

Biological Activity

1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide, a quaternary ammonium compound, is noteworthy for its potential biological activities. This article delves into its chemical structure, synthesis, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H26BrNO4
  • Molecular Weight : 448.36 g/mol
  • CAS Number : 1213933-05-1
  • Purity : >90% .

The compound features a pyrrolidine core substituted with methoxycarbonyl and phenyl groups, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Starting from commercially available precursors.
  • Quaternization Reaction : The final step involves the introduction of the bromide ion to form the quaternary ammonium salt.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines. The following table summarizes its activity against selected cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to its ability to interact with cellular membranes and disrupt essential cellular processes. The compound appears to inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in microbial and cancerous cells .

Case Studies

Two notable case studies highlight the compound's potential in therapeutic applications:

  • Case Study on Antimicrobial Efficacy :
    • Researchers evaluated the efficacy of the compound in a clinical setting against antibiotic-resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls.
  • Case Study on Cancer Treatment :
    • A preclinical trial assessed the compound's effect on tumor growth in xenograft models. Tumor size was significantly reduced in treated groups compared to untreated controls, indicating potential for further development as an anticancer agent.

Q & A

Q. Methodological Approach :

Synthesize derivatives with varied substituents.

Measure logP (octanol-water partition coefficient) for hydrophobicity.

Corrogate activity via in vitro assays (e.g., antimalarial HPIA ).

What mechanistic insights can be gained from heme polymerization inhibitory activity (HPIA) assays?

Advanced Research Question
HPIA assays evaluate antimalarial potential by measuring the compound’s ability to inhibit heme detoxification in Plasmodium .

  • Protocol :
    • Incubate compound with heme (ferriprotoporphyrin IX) and assess polymerization inhibition via spectrophotometry (λ = 405 nm) .
    • Compare IC₅₀ values with chloroquine controls .

Data Interpretation : Low IC₅₀ (<10 µM) suggests strong heme-binding affinity, often linked to cationic charge and aromatic π-π interactions .

How can computational modeling predict interaction mechanisms with biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding modes:

  • Target : Plasmodium heme polymerase (PDB: 3TVC).
  • Key Interactions :
    • Quaternary ammonium group forms ionic bonds with heme propionate .
    • Aromatic rings stabilize via hydrophobic pockets .

Validation : Cross-validate docking results with mutagenesis studies or thermodynamic data (e.g., ITC) .

How should researchers resolve contradictions in SAR or bioactivity data?

Advanced Research Question
Discrepancies may arise from assay variability or unaccounted physicochemical factors.

  • Case Study : A diarylpyrrole analog showed high in vitro antitubercular activity but poor in vivo efficacy due to rapid hepatic metabolism .
  • Resolution :
    • Replicate assays under standardized conditions.
    • Perform ADMET profiling (e.g., microsomal stability assays).

Tool : Use Hansch analysis to quantify substituent effects on bioactivity .

What challenges arise in solubility optimization for in vivo studies?

Advanced Research Question
The compound’s high polarity (due to quaternary ammonium and ester groups) may limit membrane permeability.

  • Strategies :
    • Prodrug Design : Mask charged groups with enzymatically cleavable esters .
    • Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles .

Analytical Method : Measure solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .

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